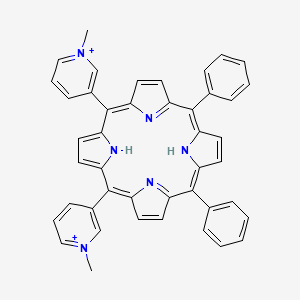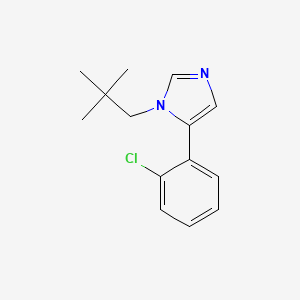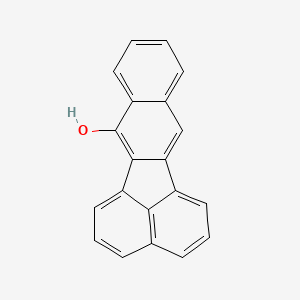
Ethyl 3,3-dimethyl-2-methylidenebutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3-dimethyl-2-methylidenebutanoate is an organic compound with the molecular formula C₁₁H₂₀O₂ It is an ester derived from butanoic acid and is characterized by its branched structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dimethyl-2-methylidenebutanoate can be synthesized through the esterification of 3,3-dimethyl-2-methylidenebutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,3-dimethyl-2-methylidenebutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding acid and ethanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: 3,3-dimethyl-2-methylidenebutanoic acid and ethanol.
Reduction: 3,3-dimethyl-2-methylidenebutanol.
Substitution: Depending on the nucleophile, various substituted esters or acids.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3-dimethyl-2-methylidenebutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester group, which imparts pleasant aromas.
Wirkmechanismus
The mechanism by which ethyl 3,3-dimethyl-2-methylidenebutanoate exerts its effects depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. In reduction, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,3-dimethyl-2-methylidenebutanoate can be compared with other esters such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2,3-dimethylbutanoate: Different branching and position of the double bond.
Butyl 3,3-dimethyl-2-methylidenebutanoate: Longer alkyl chain compared to the ethyl group.
Eigenschaften
CAS-Nummer |
117971-41-2 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
ethyl 3,3-dimethyl-2-methylidenebutanoate |
InChI |
InChI=1S/C9H16O2/c1-6-11-8(10)7(2)9(3,4)5/h2,6H2,1,3-5H3 |
InChI-Schlüssel |
BFTJLTCLOZVBHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


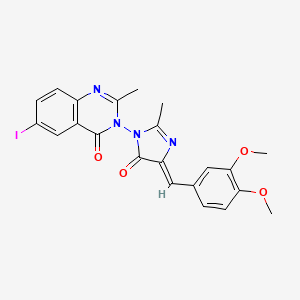


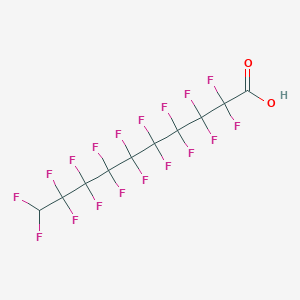
![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
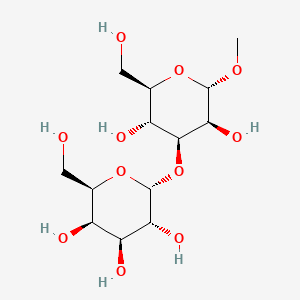

![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
